(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(furan-3-yl)methanone
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Description
Synthesis Analysis
A new series of 2-(((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .
Molecular Structure Analysis
The molecular structure of “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(furan-3-yl)methanone” was characterized by spectral data . The compounds were screened for in vitro antibacterial activity and antifungal activity .
Chemical Reactions Analysis
The chemical reactions of “this compound” were studied in the context of its synthesis . The compounds showed significant antibacterial activity and moderate antifungal activity .
Scientific Research Applications
Analytical Method Development
A study developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient (API) in 1% injection solution. This method is based on high-performance liquid chromatography with diode-array detection, optimized for impurities and API separation, validated according to European and Ukrainian Pharmacopeia, and applied to real sample solutions for injection (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Corrosion Inhibition
Research on 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM) demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic media. Electrochemical studies indicated that this novel organic compound acts as a mixed-type inhibitor, significantly preventing mild steel corrosion in an acidic environment (Singaravelu & Bhadusha, 2022).
Structural and Activity Studies
Another strand of research involves the synthesis and structure-activity relationship (SAR) studies of compounds with the (furan-3-yl)methanone moiety. For instance, derivatives designed as inhibitors of human dihydroorotate dehydrogenase (HsDHODH) were synthesized and analyzed, providing insights into their inhibitory potency and SAR. This research contributes to the development of HsDHODH inhibitors, potentially useful in therapeutic applications (Gong et al., 2017).
Properties
IUPAC Name |
furan-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-6-1-11(2-7-15)16-13-4-5-14-16/h3-5,8-9,11H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYGBOFQSZBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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